4-amino-3-(2-methoxyethoxy)-N,N-dimethylbenzamide
Overview
Description
4-amino-3-(2-methoxyethoxy)-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C12H18N2O3 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photopharmacology Applications
One study focuses on the development of new phototriggers that extend the absorption range of the p-hydroxyphenacyl (pHP) photoremovable protecting group, which is relevant for controlled release mechanisms in photopharmacology. By introducing methoxy substituents, the absorption range of the pHP chromophore is significantly extended, facilitating the release of bioactive molecules such as amino acids upon irradiation. This approach underscores the potential of utilizing such chemical modifications in the development of light-responsive therapeutic agents (Conrad, Givens, Weber, & Kandler, 2000).
Molecular Interaction and Structure Modeling
Another study explores the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a compound with structural similarities to 4-amino-3-(2-methoxyethoxy)-N,N-dimethylbenzamide. By examining the intermolecular interactions and the influence of crystal packing on molecular geometry, researchers can gain insights into the design and optimization of compounds with enhanced bioactivity or specific binding characteristics. Such studies are crucial for the rational design of new drugs and biomaterials (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Redox Chemistry and Antioxidant Activity
Research into the electrochemical oxidation of amino-substituted benzamides, which includes compounds structurally related to this compound, provides insights into their potential as antioxidants. Understanding the electrochemical behavior of these compounds helps elucidate their free radical scavenging activity, which is fundamental in developing new antioxidant therapies for conditions associated with oxidative stress. This research highlights the broader applicability of such compounds in medicinal chemistry and the development of therapeutic agents (Jovanović,Miličević, Jadreško, & Hranjec, 2020)
Properties
IUPAC Name |
4-amino-3-(2-methoxyethoxy)-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-14(2)12(15)9-4-5-10(13)11(8-9)17-7-6-16-3/h4-5,8H,6-7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJOWJAHPWVHDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)N)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.